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molecular formula C14H28O2Si B189346 Silane, dicyclohexyldimethoxy- CAS No. 18551-20-7

Silane, dicyclohexyldimethoxy-

Cat. No. B189346
M. Wt: 256.46 g/mol
InChI Key: ZVMRWPHIZSSUKP-UHFFFAOYSA-N
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Patent
US04912243

Procedure details

An amount, as set forth in Table 1, of a catalyst constituted by palladium supported on active carbon, sold by DUTRAL Company under the trade name MPT/5, containing 5% by weight of palladium, was loaded, in the form of a suspension in n-hexane at 30% by weight, into an autoclave having a volume of 500 cm3. Then methyl-phenyl-dimethoxy-silane and the solvent were added in the amount, as set forth in the Table, till the volume reached 200 cm3. The mixture was then heated gradually over one hour, under strong stirring, at the temperature and the hydrogen pressure, as set forth in Table 1. After the reaction times indicated hereinbefore, the hydrogenation was practically over. The final mass was cooled, the catalyst was separated by decantation and filtration then the solvent was evaporated. Di-cyclohexyl-dimethoxy-silane was obtained, having a purity of 99.6% and in the amount and with yields as set forth in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:5][CH3:6])[O:3][CH3:4].[H][H]>CCCCCC.[Pd]>[CH:7]1([Si:2]([CH:1]2[CH2:11][CH2:12][CH2:7][CH2:8][CH2:9]2)([O:3][CH3:4])[O:5][CH3:6])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC)(OC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated gradually over one hour, under strong stirring, at the temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction times
TEMPERATURE
Type
TEMPERATURE
Details
The final mass was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst was separated by decantation and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)[Si](OC)(OC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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